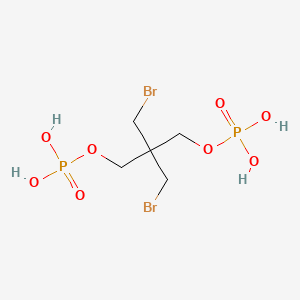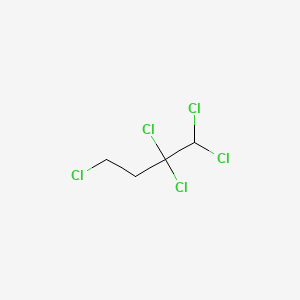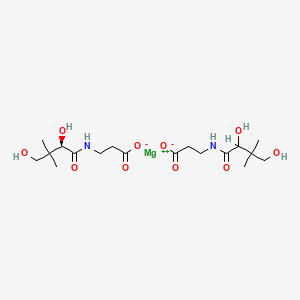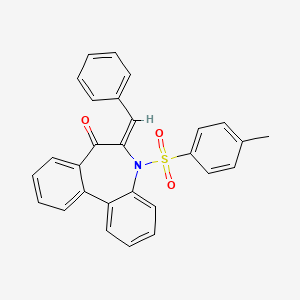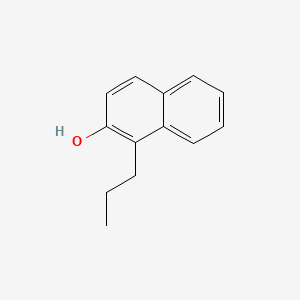
Diretinyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diretinyl ether is an organic compound with the molecular formula C₄₀H₅₈O. It is a type of ether, which is a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is known for its antioxidant properties and is commonly used in cosmetic products to inhibit reactions promoted by oxygen, thus avoiding oxidation and deterioration of ingredients .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including diretinyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) . Another method involves the dehydration of alcohols, where one alcohol molecule acts as a substrate and another as a nucleophile .
Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols because secondary and tertiary alcohols tend to dehydrate by an E1 mechanism to yield alkenes .
Chemical Reactions Analysis
Types of Reactions: Ethers, including diretinyl ether, are generally unreactive towards most reagents, making them excellent solvents for many reactions. they can undergo acidic cleavage, where the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S_N2, S_N1, or E1 reaction mechanism .
Common Reagents and Conditions: The most common reagents for the cleavage of ethers are strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). These acids cleave ethers into alcohol and alkyl halide products .
Major Products Formed: The major products formed from the acidic cleavage of ethers are alcohols and alkyl halides. For example, the reaction of an ether with HI would yield an alcohol and an alkyl iodide .
Scientific Research Applications
Chemistry: In chemistry, diretinyl ether is used as a solvent due to its stability and unreactive nature. It is also used in the synthesis of other organic compounds .
Biology and Medicine: In biology and medicine, ethers like this compound are used in various pharmaceutical formulations. They are found in bioactive structures of several drugs due to their unique physicochemical properties .
Industry: In the industry, this compound is used in personal care products as an antioxidant and skin conditioning agent. It helps maintain the skin in good condition and prevents the oxidation of other ingredients .
Mechanism of Action
The mechanism of action of diretinyl ether involves its antioxidant properties. It inhibits reactions promoted by oxygen, thus avoiding oxidation and deterioration of ingredients. This makes it particularly useful in cosmetic formulations where it helps maintain the stability and efficacy of the product .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to diretinyl ether include other ethers such as diethyl ether, diphenyl ether, and crown ethers. These compounds share the common feature of having an oxygen atom connected to two alkyl or aryl groups .
Uniqueness: What sets this compound apart from other ethers is its specific use in cosmetic products due to its antioxidant properties. While other ethers like diethyl ether are commonly used as solvents, this compound’s ability to inhibit oxidation makes it particularly valuable in formulations that require long-term stability .
Properties
CAS No. |
442662-30-8 |
|---|---|
Molecular Formula |
C40H58O |
Molecular Weight |
554.9 g/mol |
IUPAC Name |
2-[(1E,3E,5E,7E)-9-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,7-dimethylnona-1,3,5,7-tetraenyl]-1,3,3-trimethylcyclohexene |
InChI |
InChI=1S/C40H58O/c1-31(21-23-37-35(5)19-13-27-39(37,7)8)15-11-17-33(3)25-29-41-30-26-34(4)18-12-16-32(2)22-24-38-36(6)20-14-28-40(38,9)10/h11-12,15-18,21-26H,13-14,19-20,27-30H2,1-10H3/b17-11+,18-12+,23-21+,24-22+,31-15+,32-16+,33-25+,34-26+ |
InChI Key |
ALMBISBNVAOMCL-XBWCUBMNSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC/C=C(/C=C/C=C(/C=C/C2=C(CCCC2(C)C)C)\C)\C)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOCC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



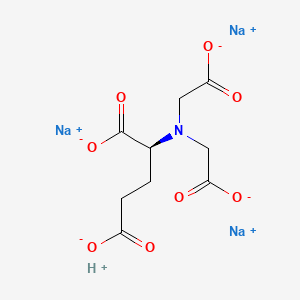


![trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate](/img/structure/B12674784.png)
